4-benzhydryl-N-butylpiperazine-1-carboxamide

Cannabinoid CB1 receptor Radioligand binding Structure-activity relationship

4-Benzhydryl-N-butylpiperazine-1-carboxamide (CAS: 681801-59-2) is a small-molecule benzhydrylpiperazine carboxamide that acts as a dual inhibitor of cannabinoid receptors CB1 and CB2, classified as an investigative discovery agent. Identified via a privileged structure-based approach, this compound belongs to a chemotype structurally distinct from the diarylpyrazole class of CB1 inverse agonists exemplified by rimonabant.

Molecular Formula C22H29N3O
Molecular Weight 351.5 g/mol
CAS No. 681801-59-2
Cat. No. B2600236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzhydryl-N-butylpiperazine-1-carboxamide
CAS681801-59-2
Molecular FormulaC22H29N3O
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCCNC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H29N3O/c1-2-3-14-23-22(26)25-17-15-24(16-18-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,2-3,14-18H2,1H3,(H,23,26)
InChIKeyQRGYLEAVFDZUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 [ug/mL] (The mean of the results at pH 7.4)

4-Benzhydryl-N-butylpiperazine-1-carboxamide (CAS 681801-59-2) CB1/CB2 Receptor Ligand Procurement Data Sheet


4-Benzhydryl-N-butylpiperazine-1-carboxamide (CAS: 681801-59-2) is a small-molecule benzhydrylpiperazine carboxamide that acts as a dual inhibitor of cannabinoid receptors CB1 and CB2, classified as an investigative discovery agent [1]. Identified via a privileged structure-based approach, this compound belongs to a chemotype structurally distinct from the diarylpyrazole class of CB1 inverse agonists exemplified by rimonabant [2]. Its molecular formula is C22H29N3O (MW 351.49), with computed physicochemical properties including XlogP 3.9, one H-bond donor, and two H-bond acceptors [3]. The compound bears an N-butyl urea moiety appended to the benzhydrylpiperazine core, a structural feature that directly governs its receptor affinity and selectivity profile relative to close analogs within the same series.

Why N-Substituent Identity Precludes Generic Substitution Among Benzhydrylpiperazine Carboxamides


Within the benzhydrylpiperazine carboxamide series, the N-substituent on the urea moiety acts as a critical pharmacophoric determinant that cannot be interchanged without measurable consequences for receptor binding and functional activity. In a direct head-to-head comparison from the same study (Meng et al., 2010), replacing the N-butyl group of 4-benzhydryl-N-butylpiperazine-1-carboxamide with an N-cyclohexyl group produces a ~4.6-fold shift in CB1 binding affinity (Ki from 239 nM to 52 nM) and markedly alters the CB1/CB2 selectivity ratio [1]. Furthermore, the N-butyl analog lacks detectable functional CB1 antagonist activity in a Ca2+ mobilization assay, whereas the optimized lead compounds in the same series (e.g., compound 6c) demonstrate robust functional inverse agonism capable of reducing body weight in diet-induced obese rats [2]. These data demonstrate that even single-atom or ring-chain variations at the carboxamide nitrogen produce quantitatively distinct pharmacological profiles, making generic substitution scientifically unsound for any application requiring defined CB1 or CB2 pharmacology.

Quantitative Comparative Evidence: 4-Benzhydryl-N-butylpiperazine-1-carboxamide vs. Closest Analogs


CB1 Receptor Binding Affinity: N-Butyl Chain Yields 4.6-Fold Lower Affinity Than N-Cyclohexyl Analog

In a direct head-to-head comparison from the same publication, 4-benzhydryl-N-butylpiperazine-1-carboxamide exhibits a CB1 binding affinity (Ki) of 239 nM, which represents a 4.6-fold reduction in affinity relative to its N-cyclohexyl analog (4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide, Ki = 52 nM) [1]. Both compounds were evaluated under identical conditions in the same radioligand displacement assay. This quantitative difference demonstrates that the linear N-butyl chain is suboptimal for CB1 binding pocket interactions compared to the bulkier, cyclic N-cyclohexyl substituent, providing a defined reference point for SAR studies or lead optimization campaigns that require a lower-potency CB1 ligand as a control or tool compound.

Cannabinoid CB1 receptor Radioligand binding Structure-activity relationship

CB2 Receptor Binding Affinity: Comparable Weak CB2 Engagement Confirmed for Both N-Butyl and N-Cyclohexyl Analogs

4-Benzhydryl-N-butylpiperazine-1-carboxamide binds to the human CB2 receptor with a Ki of 2833 nM, indicating weak CB2 engagement [1]. Its N-cyclohexyl analog exhibits a comparable CB2 Ki of approximately 2400 nM (pChEMBL 5.62) under the same assay conditions [2]. The near-identical CB2 affinity between these analogs contrasts sharply with their divergent CB1 affinities, indicating that the N-substituent primarily modulates CB1 binding while leaving CB2 interactions largely unaffected.

Cannabinoid CB2 receptor Subtype selectivity Binding affinity profiling

CB1/CB2 Subtype Selectivity: N-Butyl Analog Shows Modest 12-Fold Selectivity vs. 46-Fold for N-Cyclohexyl

Calculated from the binding data above, 4-benzhydryl-N-butylpiperazine-1-carboxamide displays a CB1/CB2 selectivity ratio of approximately 11.9-fold (Ki CB2 / Ki CB1 = 2833 / 239) [1]. In contrast, the N-cyclohexyl analog achieves a substantially improved selectivity ratio of approximately 46.2-fold (2400 / 52) [2]. This 3.9-fold difference in selectivity ratio is driven entirely by the enhanced CB1 affinity of the cyclohexyl analog rather than any meaningful divergence in CB2 binding. For the reference standard rimonabant (SR141716A), reported CB1 Ki = 1.8 nM and CB2 Ki = 514 nM, yielding a selectivity ratio of approximately 286-fold [3].

CB1/CB2 selectivity ratio Receptor subtype profiling Off-target liability

Functional CB1 Antagonist Activity: N-Butyl Analog Lacks Measurable CB1 Functional Antagonism in Ca2+ Mobilization Assay

In a cell-based functional assay measuring CB1 receptor antagonism (inhibition of CP-55940-induced Ca2+ release in CHO cells co-expressing Gα15/16), 4-benzhydryl-N-butylpiperazine-1-carboxamide yielded an IC50 recorded as 'Not Determined,' indicating no measurable functional antagonist activity at the highest tested concentrations [1]. This stands in contrast to compound 6c, the optimized lead from the same benzhydrylpiperazine series, which demonstrated potent functional CB1 inverse agonism and produced significant body weight reduction in diet-induced obese Sprague-Dawley rats in vivo [2]. The dissociation between binding affinity and functional activity for the N-butyl analog may reflect its behavior as a neutral antagonist or a very weak inverse agonist that falls below the detection threshold of the functional assay.

CB1 functional antagonism Calcium mobilization Inverse agonism

Physicochemical Property Profile: Lower Lipophilicity Compared to Diarylpyrazole CB1 Inverse Agonists

4-Benzhydryl-N-butylpiperazine-1-carboxamide has a computed XlogP of 3.9, a molecular weight of 351.49 Da, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]. In contrast, rimonabant (SR141716A), the prototypical diarylpyrazole CB1 inverse agonist, has a molecular weight of 463.8 Da and an estimated XlogP in the range of 6–7, with 1 HBD and 3 HBA [2]. The benzhydrylpiperazine carboxamide scaffold thus occupies a meaningfully different physicochemical space: lower molecular weight, lower lipophilicity, and reduced hydrogen bond acceptor count. These properties may influence membrane permeability, non-specific protein binding, and aqueous solubility, all of which are relevant to assay compatibility and in vivo distribution.

Physicochemical properties Lipophilicity Drug-likeness parameters

Recommended Research and Procurement Application Scenarios for 4-Benzhydryl-N-butylpiperazine-1-carboxamide


CB1/CB2 Dual-Receptor Tool Compound with Defined Moderate Affinity and Absent Functional Antagonism

For pharmacological studies requiring simultaneous engagement of both CB1 and CB2 receptors with modest dual affinity (CB1 Ki = 239 nM, CB2 Ki = 2833 nM) and no confounding functional antagonism at CB1, this compound provides a well-characterized tool distinct from functionally active inverse agonists. The absence of measurable CB1 functional antagonism in the Ca2+ mobilization assay [1] makes it suitable for occupancy-based experimental designs where signaling output must be controlled independently. This profile contrasts with compound 6c, which drives robust functional inverse agonism [2], and with rimonabant, which is a potent functional inverse agonist at nanomolar concentrations.

SAR Benchmark for N-Substituent Optimization Studies on the Benzhydrylpiperazine Carboxamide Scaffold

This compound serves as a quantitatively defined reference point within the benzhydrylpiperazine carboxamide series for structure-activity relationship (SAR) campaigns. Its 4.6-fold lower CB1 affinity compared to the N-cyclohexyl analog (239 nM vs. 52 nM) [1] establishes a measurable baseline for evaluating new N-substituent variants. The well-characterized CB2 affinity equivalence between the N-butyl and N-cyclohexyl analogs (~2833 nM vs. ~2400 nM) [2] provides an internal control indicating that CB2 affinity is largely insensitive to this substitution site, enabling focused SAR interrogation of CB1-selective modifications.

Physicochemical Benchmark for Benzhydrylpiperazine-Derived CNS Penetrant Ligand Design

With an XlogP of 3.9 and molecular weight of 351.49 Da [1], this compound occupies physicochemical property space that is more favorable for CNS drug-likeness (per Lipinski and CNS MPO guidelines) than the highly lipophilic diarylpyrazole class (e.g., rimonabant, XlogP ≈ 6–7, MW = 463.8 Da) [2]. It can be procured as a scaffold starting point for medicinal chemistry programs aiming to develop CNS-penetrant CB1 modulators with improved physicochemical profiles, or as a control compound in permeability and distribution assays where lower lipophilicity is a prerequisite for assay compatibility.

Negative Control for CB1 Functional Inverse Agonism Screening Cascades

Given that this compound binds CB1 (Ki = 239 nM) but lacks measurable functional antagonist activity in the Ca2+ mobilization assay (IC50 listed as 'Not Determined') [1], it is uniquely suited as a negative control in screening cascades designed to identify CB1 inverse agonists. Unlike the lead compound 6c or rimonabant, which produce strong functional signals [2], this compound provides a binding-positive but functionally silent reference that can validate assay specificity and help discriminate between binding artifacts and genuine functional hits.

Quote Request

Request a Quote for 4-benzhydryl-N-butylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.